



## Application Notes and Protocols: FeCl2-Catalyzed Isomerization for Azirine Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2H-azirine derivatives via an iron(II) chloride (FeCl<sub>2</sub>)-catalyzed isomerization of 5-chloroisoxazoles. This method offers a rapid and efficient route to highly reactive 2H-azirine-2-carbonyl chlorides, which can be trapped in situ with a variety of nucleophiles to generate a diverse library of azirine-containing compounds.[1][2]

### Introduction

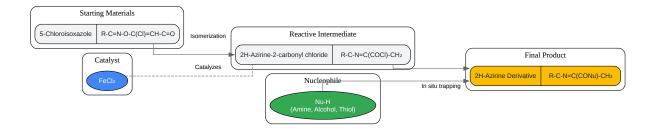
2H-Azirines are valuable synthetic intermediates due to their high ring strain, which enables a variety of ring-opening and ring-expansion reactions. Derivatives of 2H-azirine-2-carboxylic acid, in particular, are precursors to a range of nitrogen-containing heterocycles and have shown potential as bioactive molecules.[1][3] The FeCl<sub>2</sub>-catalyzed isomerization of readily available 5-chloroisoxazoles provides a convenient, room-temperature method for accessing these important building blocks. The resulting 2H-azirine-2-carbonyl chlorides are typically used immediately in subsequent reactions.[1][4]

## **Reaction Principle and Mechanism**

The core of this synthetic strategy is the Lewis acid-catalyzed rearrangement of a 5-chloroisoxazole to a 2H-azirine-2-carbonyl chloride. Anhydrous FeCl<sub>2</sub> acts as the catalyst for this isomerization. The generated azirine is a highly reactive acyl chloride and is not typically



isolated. Instead, it is reacted in situ with nucleophiles such as amines, alcohols, or thiols to yield stable 2H-azirine-2-carboxamides, esters, or thioesters, respectively.[1]



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Caption: FeCl2-catalyzed isomerization and subsequent nucleophilic trapping.

## **Quantitative Data**

The following tables summarize the yields of 2H-azirine derivatives prepared via the FeCl<sub>2</sub>-catalyzed isomerization of various 3-substituted-5-chloroisoxazoles and subsequent in situ reaction with different nucleophiles.

Table 1: Synthesis of 2H-Azirine-2-carboxamides[3]



Entry	3-Substituent (R)	Amine (Nucleophile)	Product	Yield (%)
1	Phenyl	tert-Butylamine	N-(tert-Butyl)-3- phenyl-2H- azirine-2- carboxamide	91
2	4-Tolyl	tert-Butylamine	N-(tert-Butyl)-3- (4-tolyl)-2H- azirine-2- carboxamide	85
3	4-Methoxyphenyl	tert-Butylamine	N-(tert-Butyl)-3- (4- methoxyphenyl)- 2H-azirine-2- carboxamide	88
4	4-Chlorophenyl	tert-Butylamine	N-(tert-Butyl)-3- (4- chlorophenyl)-2H -azirine-2- carboxamide	87
5	4-Bromophenyl	tert-Butylamine	N-(tert-Butyl)-3- (4- bromophenyl)-2H -azirine-2- carboxamide	82
6	2-Thienyl	tert-Butylamine	N-(tert-Butyl)-3- (2-thienyl)-2H- azirine-2- carboxamide	75
7	Methyl	tert-Butylamine	N-(tert-Butyl)-3- methyl-2H- azirine-2- carboxamide	60



8	Phenyl	Morpholine	4-((3-Phenyl-2H- azirine-2- yl)carbonyl)morp holine	84
9	Phenyl	Benzylamine	N-Benzyl-3- phenyl-2H- azirine-2- carboxamide	78

Table 2: Synthesis of 2H-Azirine-2-carboxylates and -carbothioates[1]

Entry	3-Substituent (R)	Nucleophile	Product	Yield (%)
1	Phenyl	Phenol	Phenyl 3-phenyl- 2H-azirine-2- carboxylate	75
2	Phenyl	4-Nitrophenol	4-Nitrophenyl 3- phenyl-2H- azirine-2- carboxylate	80
3	Phenyl	Thiophenol	S-Phenyl 3- phenyl-2H- azirine-2- carbothioate	81
4	Phenyl	Cyclopentanethio I	S-Cyclopentyl 3- phenyl-2H- azirine-2- carbothioate	73

# Experimental Protocols General Experimental Workflow

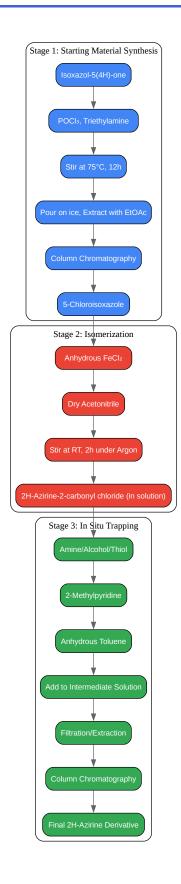


### Methodological & Application

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The overall process involves three main stages: synthesis of the 5-chloroisoxazole starting material, FeCl<sub>2</sub>-catalyzed isomerization to the 2H-azirine-2-carbonyl chloride, and the in situ trapping with a nucleophile.





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Caption: General workflow for the synthesis of 2H-azirine derivatives.



### **Protocol for the Synthesis of 5-Chloroisoxazoles**

This protocol is a general procedure for the preparation of the 5-chloroisoxazole starting materials.[3]

### Materials:

- Isoxazol-5(4H)-one (3 mmol)
- Phosphorus(V) oxychloride (POCl<sub>3</sub>) (4 mL)
- Triethylamine (2.5 mmol, 0.35 mL)
- Ethyl acetate (EtOAc)
- Petroleum ether
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ice

#### Procedure:

- Suspend the isoxazol-5(4H)-one (3 mmol) in POCl<sub>3</sub> (4 mL) in a round-bottom flask.
- Cool the stirring suspension to 0°C in an ice bath.
- Add triethylamine (2.5 mmol) dropwise to the suspension.
- Heat the mixture at 75°C and stir for 12 hours.
- After cooling to room temperature, carefully pour the reaction mixture into ice (approx. 300 g).
- Extract the aqueous mixture with EtOAc (3 x 30 mL).
- Combine the organic layers, wash with brine, and dry over Na<sub>2</sub>SO<sub>4</sub>.



- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to obtain the desired 5-chloroisoxazole.

## Protocol for FeCl<sub>2</sub>-Catalyzed Isomerization and In Situ Synthesis of 2H-Azirine-2-carboxamides

This protocol describes the core isomerization reaction followed by trapping with an amine nucleophile.[1][3]

#### Materials:

- 5-Chloroisoxazole (2 mmol)
- Anhydrous FeCl<sub>2</sub> (0.4 mmol, 51 mg)
- Dry acetonitrile (4 mL)
- Dry diethyl ether (100 mL)
- Anhydrous toluene (4 mL)
- 2-Methylpyridine (2 mmol, 186 mg)
- Amine (2 mmol)
- Celite
- Argon atmosphere

### Procedure:

- To a solution of the 5-chloroisoxazole (2 mmol) in dry acetonitrile (4 mL) under an argon atmosphere, add anhydrous FeCl<sub>2</sub> (0.4 mmol).
- Stir the mixture at room temperature for 2 hours. Monitor the consumption of the starting material by TLC.

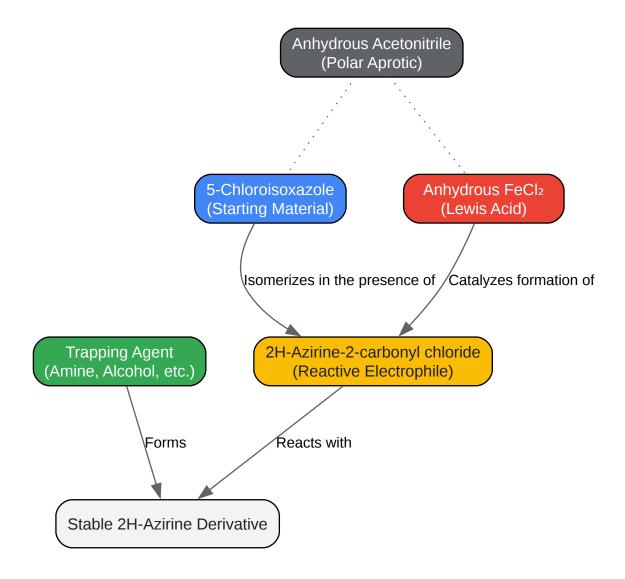


- Once the reaction is complete, evaporate the solvent under reduced pressure.
- Dilute the residue with dry diethyl ether (100 mL).
- Filter the mixture through a pad of Celite to remove the precipitated iron salts.
- Evaporate the ether under reduced pressure to yield the crude 2H-azirine-2-carbonyl chloride.
- Immediately dissolve the crude product in anhydrous toluene (4 mL).
- To this solution, add 2-methylpyridine (2 mmol) followed by the desired amine (2 mmol).
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, purify the product by an appropriate method (e.g., filtration, extraction, and/or column chromatography).

## **Logical Relationships of Reaction Components**

The success of this synthetic method relies on the interplay between the substrate, catalyst, and the trapping agent.





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Caption: Key components and their roles in the synthesis.

### Safety and Handling

- 5-Chloroisoxazoles: These compounds can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Anhydrous FeCl<sub>2</sub>: Iron(II) chloride is moisture-sensitive. Handle under an inert atmosphere (e.g., argon or nitrogen).
- POCl<sub>3</sub>: Phosphorus oxychloride is highly corrosive and reacts violently with water. Use in a well-ventilated fume hood with appropriate PPE.



- 2H-Azirine-2-carbonyl chlorides: These are reactive intermediates and should be handled in solution and used immediately after their formation. They are lachrymatory and should be handled with care in a fume hood.
- Solvents: Use dry solvents, as moisture can deactivate the catalyst and react with the intermediate. Diethyl ether is highly flammable.

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### References

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